
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate
Overview
Description
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate is an organic compound with a complex structure that includes a bromine atom, tert-butyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate typically involves the reaction of 2-bromo-4-tert-butyl-6-methylphenol with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylcarbamates, while oxidation and reduction reactions can produce quinones or amines, respectively .
Scientific Research Applications
Chemistry
In chemistry, (2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology as a biochemical probe. Its ability to interact with specific enzymes or receptors can be exploited to study biological pathways and mechanisms.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The bromine atom and phenylcarbamate moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-di-tert-butylphenol
- 2,6-Di-tert-butyl-4-methylphenol
- tert-Butyl (4-(bromomethyl)phenyl)carbamate
Uniqueness
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Properties
IUPAC Name |
(2-bromo-4-tert-butyl-6-methylphenyl) N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12-10-13(18(2,3)4)11-15(19)16(12)22-17(21)20-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYPTFJTLZYCJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)NC2=CC=CC=C2)Br)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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